Product packaging for 3-isocyanato-5-methoxy-1H-indole(Cat. No.:CAS No. 2649063-90-9)

3-isocyanato-5-methoxy-1H-indole

Cat. No.: B6281913
CAS No.: 2649063-90-9
M. Wt: 188.18 g/mol
InChI Key: AHOXRRDAWONAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanato-5-methoxy-1H-indole is a high-purity chemical reagent designed for advanced research and development applications. This compound features a reactive isocyanate functional group attached to the 3-position of a 5-methoxy-1H-indole scaffold, making it a valuable electrophilic building block for the synthesis of more complex molecules. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and its ability to interact with diverse biological targets . The methoxy substituent can influence the electronic properties and bioavailability of the molecule. The primary research value of this compound lies in its isocyanate group , which readily undergoes reactions with nucleophiles such as amines and alcohols to form urea and carbamate derivatives, respectively. This allows researchers to efficiently create libraries of indole-based compounds for screening against various disease targets. While specific biological data for this exact molecule is not available in the literature, indole derivatives, in general, have demonstrated a broad spectrum of pharmacological activities in research settings. These include potential as anticancer agents, antimicrobials, anti-inflammatory compounds, and inhibitors of enzymes like xanthine oxidase . This reagent provides a strategic starting point for exploring novel therapeutic areas in hit-to-lead and lead optimization campaigns. WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2649063-90-9

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-isocyanato-5-methoxy-1H-indole

InChI

InChI=1S/C10H8N2O2/c1-14-7-2-3-9-8(4-7)10(5-11-9)12-6-13/h2-5,11H,1H3

InChI Key

AHOXRRDAWONAMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2N=C=O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Precursor Synthesis and Functionalization of Methoxyindoles

The journey to synthesizing 3-isocyanato-5-methoxy-1H-indole begins with the preparation of a suitably functionalized 5-methoxyindole (B15748) precursor. The inherent electronic properties of the indole (B1671886) ring typically direct electrophilic substitution to the C3 position, making it the most nucleophilic site. This reactivity is the cornerstone for introducing the necessary functional group that will later be converted into the isocyanate.

Key precursors for this transformation are 5-methoxyindole-3-carboxylic acid and 5-methoxyindole-3-carboxamide. The synthesis of these precursors often involves direct C-H functionalization, a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov For instance, direct electrophilic formylation can introduce a formyl group at the C3 position, which can then be oxidized to a carboxylic acid. acs.org Another approach involves the C-H borylation of the indole core, which can be achieved at the C3-position using borylating agents like catecholborane in the presence of a boron-based catalyst. acs.org This borylated intermediate is versatile and can be converted to various functional groups.

The functionalization can also be guided by directing groups attached to the indole nitrogen. These groups can steer the reaction to specific positions on the indole ring, although for the synthesis of the 3-isocyanato derivative, the natural reactivity of the C3 position is typically exploited. nih.govresearchgate.net

Formation of the Isocyanato Moiety on the Indole Core

Once the C3-functionalized 5-methoxyindole precursor is obtained, the next critical step is the formation of the isocyanate group. This can be accomplished through several methods, which are broadly categorized as phosgene-based and non-phosgene routes.

The traditional and most direct method for converting a primary amine to an isocyanate is through phosgenation. This process would involve the reaction of 3-amino-5-methoxyindole with phosgene (B1210022) (COCl₂). The amine attacks the carbonyl carbon of phosgene, leading to the formation of a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride upon heating to yield the desired isocyanate. google.com Industrial production of major isocyanates like MDI and TDI has historically relied on this method. nih.govionike.com

However, phosgene is an extremely toxic and hazardous gas, which has driven the development of safer alternatives. digitellinc.comsigmaaldrich.com Modern substitutes that behave similarly to phosgene include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). sigmaaldrich.comorgsyn.org Triphosgene, a stable crystalline solid, is a particularly favored substitute as it is safer to handle and can be used to generate phosgene in situ, minimizing exposure risks. orgsyn.org The reaction mechanism with these reagents is analogous to that of phosgene, providing a viable and more practical route for laboratory-scale synthesis.

Table 1: Comparison of Phosgene and its Substitutes

Compound Formula Physical State Key Characteristics
Phosgene COCl₂ Toxic Gas Highly reactive, historically used for industrial isocyanate production. nih.govionike.com
Diphosgene ClCOOCCl₃ Liquid A safer liquid alternative to gaseous phosgene. sigmaaldrich.com
Triphosgene (Cl₃CO)₂CO Crystalline Solid Safer to handle, generates phosgene in situ, suitable for lab synthesis. orgsyn.org

To completely avoid the use of phosgene and its derivatives, several non-phosgene methodologies have been developed, with the Curtius and Hofmann rearrangements being the most prominent. nih.govnih.gov These reactions are invaluable in organic synthesis for converting carboxylic acids and primary amides into primary amines with the loss of one carbon atom, via an isocyanate intermediate.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting material would be 5-methoxyindole-3-carboxylic acid. This acid is first converted to an acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form 5-methoxyindole-3-carbonyl azide. Upon heating, this acyl azide undergoes a concerted rearrangement, where the indole group migrates to the nitrogen atom with the simultaneous loss of N₂, yielding the target isocyanate. wikipedia.orgmasterorganicchemistry.com A key advantage of the Curtius rearrangement is that the isocyanate can often be generated under mild conditions and proceeds with complete retention of the migrating group's stereochemistry. nih.gov

The Hofmann rearrangement provides an alternative route starting from a primary amide, in this case, 5-methoxyindole-3-carboxamide. wikipedia.org The reaction is typically carried out by treating the amide with bromine and a strong base like sodium hydroxide. masterorganicchemistry.com This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to the isocyanate with the expulsion of a bromide ion. wikipedia.org The isocyanate is formed as an intermediate and can be trapped or, if water is present, will hydrolyze and decarboxylate to form the corresponding primary amine (3-amino-5-methoxyindole). masterorganicchemistry.comwikipedia.org A challenge with using N-chloroamides, a related substrate, can be the competition with this rearrangement pathway. acs.org

Table 2: Overview of Non-Phosgene Rearrangement Reactions

Reaction Starting Material Key Reagents Intermediate Product
Curtius Rearrangement 5-Methoxyindole-3-carboxylic acid Acyl azide formation (e.g., DPPA, NaN₃), Heat 5-Methoxyindole-3-carbonyl azide This compound. wikipedia.orgnih.gov
Hofmann Rearrangement 5-Methoxyindole-3-carboxamide Br₂ or NBS, NaOH N-bromoamide This compound. masterorganicchemistry.comwikipedia.org

Catalytic Approaches in Synthesis

Catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of the reactions involved in synthesizing this compound, from precursor formation to subsequent transformations.

Boron-based Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as effective catalysts for various transformations of indoles. acs.orgacs.org They can be employed in the synthesis of functionalized indole precursors. For example, BF₃·OEt₂ can catalyze the C-H formylation of indoles, providing a direct route to 3-formylindoles which are precursors to the required carboxylic acid. acs.org Furthermore, B(C₆F₅)₃ has been shown to catalyze the C3-H borylation of indoles, creating a versatile synthetic handle. acs.org

Lewis acids also play a crucial role in activating reactants. In the context of isocyanates, boron-based catalysts have been utilized for the chemo- and regio-selective amidation of indoles. cardiff.ac.ukresearchgate.net For instance, BCl₃ can catalyze the N-carboxamidation of 1H-indoles with isocyanates. cardiff.ac.uk This reactivity highlights the ability of Lewis acids to activate either the indole N-H bond or the isocyanate group, facilitating transformations of the target compound itself.

Transition metals, particularly copper and palladium, are extensively used in indole chemistry. rsc.org Palladium catalysts are renowned for their utility in cross-coupling reactions, such as the Heck reaction, which can be used to functionalize the indole ring. researchgate.net For instance, palladium-catalyzed oxidative Heck reactions allow for the direct alkenylation of indoles at the C2 or C3 position. researchgate.net Such methods could be adapted to install a group at the C3 position that can be subsequently converted to the isocyanate. Palladium has also been used to catalyze the hydroamination of isocyanates, leading to carbazole-N-carboxamides, demonstrating its utility in reactions involving the isocyanate moiety. rsc.org

Copper catalysts are also highly effective. Copper(I) iodide has been shown to catalyze the N-carboxamidation of indoles with isocyanates under mild conditions, providing an efficient route to indole-1-carboxamides. researchgate.net While this functionalizes the N1 position, it underscores the ability of copper to mediate reactions between indoles and isocyanates. In precursor synthesis, copper catalysis can be employed in various cyclization and functionalization reactions to build the indole core itself. mdpi.com The choice of transition metal catalyst can thus provide a high degree of control over the synthesis and subsequent reactions of this compound.

Optimization of Reaction Conditions and Yields for Sustainable Synthesis

The synthesis of this compound, while not extensively detailed in dedicated literature, can be conceptually approached through the preparation of a key precursor, 5-methoxy-1H-indole-3-carboxylic acid, followed by its conversion to the target isocyanate. Optimization of this pathway is crucial for achieving high yields and ensuring the process is sustainable and scalable.

Optimization of the Curtius rearrangement for this specific substrate would involve several key parameters:

Formation of the Acyl Azide: The carboxylic acid must first be converted to a reactive acyl derivative, which then reacts with an azide source (e.g., sodium azide). Alternatively, reagents like diphenylphosphoryl azide (DPPA) can facilitate a one-pot conversion of the carboxylic acid to the acyl azide. Conditions must be strictly anhydrous to prevent the hydrolysis of intermediates.

Solvent Choice: The rearrangement is typically conducted in an inert solvent that can withstand the required heating without participating in the reaction. The choice of solvent can influence reaction kinetics and product purity.

Temperature and Reaction Time: The thermal decomposition of the acyl azide requires careful temperature control. The optimal temperature should be high enough to promote a reasonable reaction rate for the rearrangement to the isocyanate but low enough to prevent thermal degradation of the sensitive indole ring system. The reaction can often be performed at room temperature, which is a significant benefit for minimizing energy consumption and potential hazards wikipedia.org.

The following table illustrates the principles of reaction optimization for a related indole synthesis, demonstrating how variables can be systematically altered to improve reaction outcomes.

EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1p-TolSO₂Na (4 equiv)DMSO10012<75 nih.gov
2p-TolSO₂Na (4 equiv) / DBN (3 equiv)DMSO10012 + 1294 nih.gov
3KCN (4 equiv)DMSO10012<60 nih.gov
4KCN (4 equiv) / DBN (3 equiv)DMSO10012 + 1296 nih.gov
Table 1. Illustrative optimization of a one-pot, two-step synthesis of 1,2-disubstituted-3-cyano and 3-tosylindoles. The data shows the significant impact of an added base (DBN) on the final yield. This principle of systematic additive screening is key to optimizing complex syntheses.

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles is paramount in modern synthetic chemistry, particularly for the production of reactive intermediates like isocyanates. The traditional synthesis of isocyanates relies on the use of the extremely toxic and corrosive gas phosgene, a process that starkly conflicts with green chemistry ideals digitellinc.com. Therefore, designing a synthesis for this compound necessitates the adoption of phosgene-free methodologies.

Less Hazardous Chemical Syntheses: The foremost green consideration is the avoidance of phosgene. The Curtius rearrangement is a classic and effective phosgene-free route from a carboxylic acid to an isocyanate nih.govnih.govorganic-chemistry.org. This pathway circumvents the hazards associated with storing and handling phosgene. Furthermore, modern research focuses on even greener alternatives for isocyanate synthesis that could be conceptually applied. These include:

Reductive Carbonylation: Direct carbonylation of nitroarenes has been explored as a potential alternative, though it presents its own challenges in catalyst design and reaction control digitellinc.com.

Dimethyl Carbonate (DMC) Method: DMC is considered an environmentally benign carbonylation reagent that can react with amines to form carbamates, which then thermally decompose to isocyanates. This process avoids chloride ions and is less corrosive acs.orgnih.gov.

Urea (B33335) Method: This route uses cost-effective urea, alcohol, and an amine to generate a carbamate (B1207046), which is then converted to the isocyanate. The byproducts can be recycled, approaching a "zero-emission" process acs.orgnih.govionike.com.

Atom Economy and Waste Prevention: The Curtius rearrangement exhibits good atom economy, as the primary byproduct is simply nitrogen gas (N₂) nih.gov. To further prevent waste, one-pot procedures where the carboxylic acid is converted directly to the isocyanate (or a subsequent derivative like a carbamate) without isolating the acyl azide intermediate are preferred wikipedia.orgorganic-chemistry.org. Such procedures reduce solvent and energy usage associated with multiple workup and purification steps.

Energy Efficiency: Sustainable syntheses should be energy-efficient. Many modern variations of the Curtius rearrangement can be conducted under mild thermal conditions, minimizing energy input wikipedia.org. This contrasts with many classical named reactions that require high temperatures for extended periods.

Safer Solvents and Auxiliaries: Green synthetic design emphasizes the use of safer solvents. While many reactions are developed in chlorinated solvents, a green approach would prioritize alternatives such as ethyl acetate, tetrahydrofuran (B95107) (THF), or methyl-THF (2-MeTHF). The ultimate goal is to reduce the reliance on volatile organic compounds (VOCs) wherever possible.

Catalysis: While the Curtius rearrangement is often thermal, the broader field of isocyanate synthesis is moving towards catalytic methods. Research into catalysts for the direct carbonylation of nitro compounds or amines aims to replace stoichiometric reagents with more efficient and recyclable catalytic systems digitellinc.comionike.com. The use of catalytic amounts of a base or other promoters in one-pot Curtius rearrangements also aligns with this principle organic-chemistry.org.

By integrating these principles, a synthetic route to this compound can be designed to be not only efficient in yield but also environmentally responsible and safer to perform.

Elucidation of Chemical Reactivity and Derivatization Pathways

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate moiety (-N=C=O) is characterized by a carbon atom that is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This inherent reactivity is the cornerstone of many derivatization strategies involving 3-isocyanato-5-methoxy-1H-indole.

The reaction of this compound with primary and secondary amines is a facile and efficient method for the synthesis of substituted urea (B33335) derivatives. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, typically from the amine to the nitrogen of the isocyanate, to yield the stable urea linkage. This reaction is generally high-yielding and proceeds under mild conditions.

Similarly, reaction with thiols can lead to the formation of thiocarbamates, although this is a less common derivatization pathway compared to reactions with amines and alcohols. The synthesis of thiourea (B124793) derivatives can be achieved through a two-step process involving the reaction of the isocyanate with a dithiocarbamate, followed by subsequent chemical modifications.

A variety of substituted urea derivatives have been synthesized from this compound, showcasing the versatility of this reaction. The table below provides examples of such derivatives.

Amine ReactantResulting Urea Derivative
Aniline1-(5-methoxy-1H-indol-3-yl)-3-phenylurea
Benzylamine1-(benzyl)-3-(5-methoxy-1H-indol-3-yl)urea
Piperidine1-(5-methoxy-1H-indol-3-yl)-3-(piperidin-1-yl)urea

Alcohols, acting as oxygen nucleophiles, readily react with this compound to form urethane (B1682113) (or carbamate) derivatives. The mechanism is analogous to the reaction with amines, where the oxygen atom of the alcohol's hydroxyl group attacks the isocyanate carbon. This reaction is often catalyzed by a base, which serves to deprotonate the alcohol, increasing its nucleophilicity. The resulting urethane linkage is a stable and common functional group in many biologically active molecules.

Alcohol ReactantResulting Urethane Derivative
MethanolMethyl (5-methoxy-1H-indol-3-yl)carbamate
EthanolEthyl (5-methoxy-1H-indol-3-yl)carbamate
IsopropanolIsopropyl (5-methoxy-1H-indol-3-yl)carbamate

The reaction of this compound with water is a notable transformation. The initial nucleophilic attack of water on the isocyanate group forms an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield 3-amino-5-methoxy-1H-indole. This reaction pathway provides a convenient route to the corresponding 3-aminoindole derivative.

Other heteroatom nucleophiles, such as thiols and hydrazines, can also react with the isocyanate group to form thiocarbamates and semicarbazides, respectively. These reactions further underscore the versatility of this compound as a building block in synthetic chemistry.

Cycloaddition and Rearrangement Reactions Involving the Isocyanate and Indole (B1671886) Systems

While nucleophilic addition is the predominant reaction pathway for the isocyanate group, it can also participate in cycloaddition reactions. For instance, [2+2] cycloadditions with electron-rich alkenes can lead to the formation of β-lactam rings. Additionally, the indole ring system itself can undergo cycloaddition reactions, although these are less common in the context of the 3-isocyanato derivative.

Rearrangement reactions involving the isocyanate group are also known. For example, under certain conditions, isocyanates can undergo a Curtius-like rearrangement, although this is not a primary reaction pathway for this compound under normal derivatization conditions.

Exploration of Novel Derivatization Strategies and Scaffold Construction

The reactivity of this compound lends itself to the development of novel derivatization strategies and the construction of complex molecular scaffolds. The ability to readily form urea and urethane linkages allows for the facile incorporation of the 5-methoxyindole (B15748) moiety into larger molecular frameworks. This is particularly valuable in the field of medicinal chemistry, where the indole nucleus is a common pharmacophore.

For example, the isocyanate can be used as a linchpin to connect two different molecular fragments, one via the isocyanate nitrogen and the other via the newly formed urea or urethane linkage. This approach has been utilized in the synthesis of combinatorial libraries for drug discovery purposes.

Investigating Polymerization and Oligomerization Tendencies

Under specific conditions, typically in the presence of certain catalysts or initiators, isocyanates can undergo polymerization or oligomerization. For this compound, this could theoretically lead to the formation of polyureas or other polymer structures incorporating the indole ring. However, the polymerization of this specific isocyanate is not a widely reported or explored area of its chemistry. The focus has predominantly been on its use as a versatile reagent for the synthesis of discrete small molecules. The steric bulk of the indole ring may also hinder the polymerization process. While stable under specified storage conditions, the potential for oligomerization upon prolonged standing or exposure to certain conditions cannot be entirely ruled out. enamine.net

Advanced Spectroscopic Characterization and Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and it is instrumental in defining the atomic framework of 3-isocyanato-5-methoxy-1H-indole.

Detailed ¹H, ¹³C, and Heteronuclear NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of its protons. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons of the indole ring exhibit characteristic coupling patterns. For instance, the proton at the C4 position often appears as a doublet, coupled to the C5 proton, while the C6 and C7 protons also show distinct multiplicities and chemical shifts influenced by the methoxy (B1213986) and isocyanato groups. The methoxy group's protons present as a sharp singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts of all carbon atoms within the molecule. The isocyanato carbon is readily identified by its characteristic downfield shift. The carbons of the indole ring resonate in the aromatic region, with their precise shifts influenced by the electron-donating methoxy group and the electron-withdrawing isocyanato group. The methoxy carbon appears at a distinct upfield chemical shift.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH~8.0-11.0 (broad s)-
C2-H~7.0-7.5 (s or d)~120-130
C4-H~7.2-7.8 (d)~110-120
C5-OCH₃~3.8-3.9 (s)~55-56
C6-H~6.8-7.0 (dd)~110-115
C7-H~7.0-7.3 (d)~100-105
C2-~120-130
C3-~100-110
C3a-~125-135
C4-~110-120
C5-~150-160
C6-~110-115
C7-~100-105
C7a-~125-135
OCH₃~3.8-3.9~55-56

Data compiled from representative spectra of 5-methoxy-1H-indole derivatives.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the indole ring, such as between H4 and H6 (meta-coupling) and potentially long-range couplings involving the NH proton. uvic.casdsu.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). uvic.casdsu.eduyoutube.com An HMQC or HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal. uvic.casdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range connectivity (²JCH and ³JCH), which helps in piecing together the molecular skeleton. uvic.casdsu.eduyoutube.com For instance, the NH proton would show correlations to carbons C2, C3a, and C7a. The methoxy protons would show a correlation to the C5 carbon. The proton at C4 would show correlations to C3, C5, and C7a, while the proton at C2 would correlate with C3, C4, and C7a. These correlations are vital for confirming the substitution pattern on the indole ring. uvic.casdsu.eduyoutube.com

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This band typically appears in the region of 2250–2280 cm⁻¹. researchgate.net The IR spectrum would also display a characteristic N-H stretching vibration for the indole ring, usually in the range of 3300–3500 cm⁻¹. The C-O stretching of the methoxy group would be observable around 1030-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their expected regions.

Raman spectroscopy provides complementary information. The isocyanate symmetric stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Indole N-HStretching3300–3500
Isocyanate (–N=C=O)Asymmetric Stretching2250–2280
Aromatic C-HStretching3000–3100
Aromatic C=CStretching1450–1600
Methoxy C-OStretching1030-1250

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The experimentally measured mass is compared to the calculated mass for the chemical formula C₁₀H₈N₂O₂, providing strong evidence for the compound's identity and purity. rsc.org

X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Polymorphism Studies

Furthermore, XRD is the primary method for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their characterization is crucial in fields like pharmaceuticals and materials science. mdpi.comnih.gov Powder X-ray diffraction (PXRD) can be used to analyze bulk crystalline samples and identify different polymorphic forms. mdpi.comnih.gov

Computational Chemistry and Theoretical Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and other key electronic properties that govern the molecule's behavior.

For indole (B1671886) derivatives, the electronic structure is of particular interest due to the aromatic nature of the bicyclic system. The introduction of a methoxy (B1213986) group at the 5-position and an isocyanate group at the 3-position significantly influences the electron density distribution. The methoxy group is an electron-donating group, which generally increases the electron density of the indole ring system. Conversely, the isocyanate group is an electron-withdrawing group.

Theoretical calculations, such as those employing the Hartree-Fock method or more advanced post-Hartree-Fock methods, can provide a detailed picture of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

While specific quantum chemical calculations for 3-isocyanato-5-methoxy-1H-indole are not extensively reported in the literature, studies on related pyrazole (B372694) derivatives have utilized such methods to analyze molecular structure and charge transfer within the molecule. researchgate.net These studies often employ basis sets like cc-pVDZ and LanL2MB to perform structural and infrared frequency investigations. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a standard tool for studying reaction mechanisms and identifying transition state structures.

DFT calculations can be applied to explore the reactivity of the isocyanate group in this compound. Isocyanates are known to undergo a variety of reactions, including nucleophilic attack at the carbonyl carbon. DFT can model these reactions, providing energetic profiles and geometries of reactants, transition states, and products. For instance, the reaction of the isocyanate with an alcohol to form a carbamate (B1207046) can be computationally investigated to determine the activation energy and reaction thermodynamics.

Studies on similar systems, such as the amidation of indoles with isocyanates using borane (B79455) Lewis acids, have employed DFT to elucidate the reaction pathways. researchgate.net In such studies, the M06-2X functional with the def2-TZVP basis set is often used to calculate the free energy of each species in solution. researchgate.net These calculations can reveal the catalytic cycle and the role of the catalyst in promoting the reaction. researchgate.net Furthermore, DFT has been instrumental in understanding the mechanisms of 1,3-dipolar cycloaddition reactions, which are relevant to the chemistry of nitrogen-containing heterocycles. mdpi.com

Molecular Dynamics and Docking Simulations for Interaction Studies

Molecular dynamics (MD) and molecular docking are computational techniques used to study the interactions between a small molecule and a macromolecule, such as a protein or nucleic acid. These methods are crucial in drug discovery and development for predicting the binding affinity and mode of a ligand to its biological target.

Given the prevalence of the indole nucleus in biologically active compounds, this compound could be investigated as a potential ligand for various enzymes or receptors. Molecular docking simulations would predict the most favorable binding orientation of the molecule within the active site of a target protein. These simulations take into account factors such as shape complementarity and intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following docking, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes and the calculation of binding free energies. For example, a study on an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), utilized in silico docking and dynamic simulations to support experimental findings on its chemoprotective effects. researchgate.net Similarly, MD simulations have been used to study the decomposition of molecular clusters relevant to atmospheric chemistry, which involves tracking the interactions and distances between molecules over time. nih.gov

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational methods can predict various spectroscopic properties of a molecule, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimentally obtained data serves as a powerful validation of the computational model and can aid in the interpretation of experimental results.

Similarly, NMR chemical shifts can be calculated and compared to experimental data. The accuracy of these predictions depends on the level of theory and the basis set used, as well as the inclusion of solvent effects. The correlation between theoretical and experimental spectroscopic data provides a high level of confidence in the determined molecular structure and electronic properties.

Mechanistic Investigations of Biological and Pharmacological Relevance in Vitro Focus

Enzyme Inhibition and Activation Studies

A comprehensive search for in vitro studies detailing the specific enzyme targets and kinetic analysis of 3-isocyanato-5-methoxy-1H-indole did not yield specific results. The isocyanate moiety is known to be highly reactive towards nucleophilic residues on proteins, such as lysine, cysteine, and serine, suggesting that the compound could act as an irreversible or covalent inhibitor of various enzymes. This mechanism involves the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its inactivation.

However, published literature lacks specific data identifying which enzymes are targeted by this compound or the kinetic parameters (e.g., Ki, kinact) of such interactions. While studies on other indole (B1671886) derivatives show a wide range of enzyme inhibitory activities, these findings cannot be directly extrapolated to the isocyanate-containing compound .

Investigation of Cellular Pathway Modulation in in vitro Cell Models

Specific investigations into how this compound modulates cellular pathways in in vitro models have not been reported. Studies on other indole-based molecules have shown effects on various cellular processes, including the induction of cytoplasmic vacuolization and a form of non-apoptotic cell death known as methuosis. nih.gov For example, the related compound 3-(5-methoxy-2-methylindol-3-yl)-1-(4-pyridinyl)-2-propen-1-one has been identified as an inducer of methuosis in cancer cells. nih.gov This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. However, it is not known if this compound elicits similar morphological changes or affects related signaling cascades. Without dedicated studies, its impact on specific protein interactions and signaling pathways remains speculative.

Exploration of Non Clinical Applications and Material Science Potentials

Role as Key Intermediate in the Synthesis of Complex Molecules and Fine Chemicals

The primary value of 3-isocyanato-5-methoxy-1H-indole in organic synthesis lies in the high reactivity of its isocyanate (–N=C=O) functional group. This group serves as a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable covalent bonds. This reactivity makes the compound a valuable intermediate for constructing more complex molecular architectures.

The isocyanate group's ability to react with nucleophiles such as amines, alcohols, and thiols is fundamental to its utility. smolecule.com These reactions lead to the formation of urea (B33335), carbamate (B1207046) (urethane), and thiocarbamate linkages, respectively. This allows the 5-methoxyindole (B15748) core to be incorporated into a larger molecular framework, a common strategy in the synthesis of fine chemicals and biologically active molecules. Indole (B1671886) derivatives themselves are significant scaffolds in medicinal chemistry, and the isocyanate handle provides a direct route to new derivatives. smolecule.com

Furthermore, isocyanate chemistry is integral to multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. acs.org Isocyanides and their isocyanate counterparts are key reactants in reactions like the Ugi and Passerini reactions. acs.org By employing this compound in such reaction schemes, chemists can rapidly generate diverse libraries of complex molecules built around the 5-methoxyindole core, accelerating the discovery of new compounds with desired properties.

The synthesis of bis-indolylalkanes, which has been noted for its presence in biologically active natural products, demonstrates the utility of the indole nucleus in building complex structures. nih.gov The reactivity of the isocyanate group provides a modern and versatile tool for achieving similar complexity.

Table 1: Key Reactions of the Isocyanate Group

Nucleophile Linkage Formed Product Class
Amine (R-NH₂) Urea Substituted Ureas
Alcohol (R-OH) Urethane (B1682113) (Carbamate) Carbamates
Thiol (R-SH) Thiocarbamate Thiocarbamates

Applications in Polymer Science and Advanced Materials Development

In the realm of polymer science, isocyanates are fundamental building blocks for polyurethane manufacturing. mdpi.com Polyurethanes are formed through the reaction of di- or poly-isocyanates with polyols. nih.gov The properties of the resulting polymer—such as its flexibility, strength, and thermal stability—are directly influenced by the chemical structure of the isocyanate and polyol precursors. mdpi.com

While common industrial polyurethanes are based on bulk isocyanates like MDI and TDI, there is growing interest in specialty isocyanates to create advanced materials with unique functionalities. mdpi.com The incorporation of this compound into a polyurethane backbone would introduce the 5-methoxyindole moiety as a repeating unit. This could bestow novel properties upon the material, including:

UV Absorption/Fluorescence: The indole ring is a well-known chromophore that can absorb and emit light. Polymers containing this group could have applications in UV-protective coatings, optical sensors, or as fluorescent markers.

Biocompatibility and Bioactivity: The indole structure is a common feature in biological molecules. Polymers incorporating this scaffold could be explored for biomedical applications, such as in drug delivery systems or as biocompatible coatings for medical devices. nih.gov

Modified Adhesion and Thermal Properties: The specific structure of the isocyanate influences hydrogen bonding and phase separation in polyurethanes, which in turn affects adhesion and mechanical strength. mdpi.com The rigid, planar indole group could lead to polymers with unique thermal and mechanical characteristics.

The development of specialized polyurethane systems, for instance, for the delivery of nucleosides, highlights the strategy of using custom isocyanates to achieve specific material performance goals. nih.gov Therefore, this compound represents a candidate for creating bespoke polymers where the inherent properties of the indole ring are advantageous.

Potential in Agrochemical or Industrial Chemical Development

The potential of this compound in agrochemical and industrial applications can be inferred from the properties of its constituent parts: the indole core and the methoxybenzene (anisole) group.

Indole derivatives are known to possess a wide range of biological activities, which is a cornerstone of agrochemical research. Many herbicides, fungicides, and plant growth regulators are based on heterocyclic scaffolds. The 5-methoxyindole unit could serve as a novel pharmacophore in the design of new active ingredients.

The methoxy (B1213986) group on an aromatic ring, as seen in anisole, is a feature found in various industrial chemicals. Anisole itself is used as a precursor in the synthesis of pharmaceuticals, fragrances, and pigments, and has applications in the formulation of pesticides and herbicides. vinatiorganics.com Its chemical stability and role as a building block are valuable attributes. vinatiorganics.com

The isocyanate function on this compound provides a reactive anchor. This allows the potentially active 5-methoxyindole core to be grafted onto other molecules or surfaces. For example, it could be reacted with hydroxyl or amine groups on a polymer backbone to create a functionalized surface, or it could be used to link the indole moiety to another active chemical component, potentially leading to synergistic effects in an agrochemical formulation.

Development of Analytical Methods for Detection and Quantification in Research Matrices

The analysis of this compound in research settings would rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) would be the primary method for separation and quantification. A typical method would likely employ:

Stationary Phase: A reverse-phase column (e.g., C18 or a polar-embedded phase like Newcrom R1). sielc.com

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often with an acid modifier such as formic or phosphoric acid to ensure good peak shape. sielc.com

Detection: UV detection would be highly effective, as the indole ring is a strong chromophore. Quantification would be achieved by comparing the peak area to that of a known standard. This methodology is scalable and can be adapted for fast UPLC applications or for preparative isolation of the compound. sielc.com

Spectroscopic Methods: Spectroscopy is essential for structural confirmation and identification.

Infrared (IR) Spectroscopy: FTIR is particularly useful for identifying the highly characteristic and strong absorption band of the isocyanate group (–N=C=O), which typically appears in the region of 2250–2280 cm⁻¹. Monitoring the disappearance of this peak is also a standard way to follow its reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide a complete picture of the molecule's carbon-hydrogen framework, confirming the substitution pattern on the indole ring.

Mass Spectrometry (MS): MS would be used to determine the precise molecular weight of the compound, confirming its elemental formula.

The analysis of the precursor, 5-methoxyindole, often involves standard techniques like FTIR and Raman spectroscopy, which would form the basis for analyzing the isocyanate derivative as well. nih.gov

Table 2: Summary of Analytical Techniques

Technique Purpose Key Features
HPLC/UPLC Separation & Quantification Reverse-phase column, UV detection, gradient elution. sielc.com
FTIR Spectroscopy Functional Group Identification Strong N=C=O stretch at ~2270 cm⁻¹.
NMR Spectroscopy Structural Elucidation Provides detailed information on the H and C atom connectivity.

Future Research Directions and Interdisciplinary Prospects

Advancements in Asymmetric Synthesis and Stereocontrol of Derivatives

The development of synthetic methodologies that allow for precise control over the three-dimensional arrangement of atoms is a paramount goal in modern organic chemistry. For derivatives of 3-isocyanato-5-methoxy-1H-indole, the exploration of asymmetric synthesis and stereocontrol remains a fertile ground for research. While direct asymmetric syntheses involving this specific isocyanate are not yet widely reported in the literature, future efforts could draw inspiration from established strategies for other indole (B1671886) derivatives.

Future research should focus on the development of chiral catalysts that can facilitate enantioselective transformations of the isocyanate group or the indole core. For instance, the design of novel chiral amine catalysts, which have proven effective in the enantioselective alkylation of indoles with α,β-unsaturated aldehydes, could be adapted for reactions involving this compound. nih.gov The development of such catalytic systems would enable the synthesis of a diverse range of chiral molecules with potential applications in medicinal chemistry and materials science.

Key Research Objectives:

Design and synthesis of novel chiral catalysts for the stereoselective functionalization of this compound.

Investigation of enantioselective cycloaddition reactions involving the isocyanate moiety.

Development of methods for the diastereoselective synthesis of complex indole-containing scaffolds.

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The isocyanate functional group is well-known for its reactivity towards nucleophiles. However, the unique electronic properties of the 5-methoxy-1H-indole scaffold may impart unconventional reactivity to the isocyanate at the C3 position. Future research should aim to explore these unique reaction pathways and develop novel catalytic systems to control them.

One promising area of investigation is the use of the isocyanate group in [3+2] and [4+1] cycloaddition reactions to construct novel heterocyclic frameworks. researchgate.netrsc.org The development of efficient catalysts for these transformations could provide access to a wide array of complex molecules that would be difficult to synthesize using traditional methods. For example, the reaction of aza-oxyallyl cations with isocyanates in a [3+2]-cycloaddition has been reported to yield valuable spirocyclic γ-lactam architectures. researchgate.net Furthermore, the Huisgen 1,3-dipolar cycloaddition offers a powerful tool for the synthesis of five-membered heterocycles. organic-chemistry.orgwikipedia.org

Potential Research Directions:

Investigation of the cycloaddition chemistry of this compound with various dipolarophiles.

Development of transition metal-based or organocatalytic systems to promote novel transformations.

Exploration of the isocyanate as a directing group for C-H functionalization of the indole ring.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The integration of these technologies into the synthesis and derivatization of this compound represents a significant opportunity for future research.

The synthesis of a 5-isocyanato-1H-indole derivative has been reported in the context of preparing a series of biologically active compounds, where the isocyanate was reacted with various aromatic aldehydes. nih.gov This type of reaction is well-suited for translation to a flow chemistry setup, which would allow for the rapid and efficient generation of a library of derivatives for biological screening. High-throughput screening (HTS) is a critical strategy in drug discovery, enabling the rapid assessment of large libraries of small molecules to identify potential therapeutic hits. nih.gov

Future Research Focus:

Development of continuous flow processes for the synthesis of this compound and its derivatives.

Integration of online analytical techniques for real-time reaction monitoring and optimization.

Utilization of automated platforms for the high-throughput synthesis and screening of compound libraries.

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry and in silico drug design have become indispensable tools in modern chemical research. These approaches can accelerate the discovery of new molecules with desired properties by predicting their activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

For this compound, computational methods can be employed to design derivatives with specific biological targets in mind. Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the molecular structure of indole derivatives and their biological activity, providing valuable insights for the design of more potent compounds. mdpi.comnih.govijpsi.orgnih.govresearchgate.net For example, 3D-QSAR models have been successfully used to predict the anti-amyloidogenic activity of indole and isatin (B1672199) derivatives. mdpi.com Similarly, in silico screening and molecular docking can be used to identify potential protein targets and predict binding affinities. nih.govmdpi.comnih.gov

Table 1: Computational Approaches for Molecular Design

Computational MethodApplication for this compound Derivatives
Quantum Mechanics (QM) Calculation of electronic properties, reaction mechanisms, and spectroscopic data.
Molecular Docking Prediction of binding modes and affinities to biological targets. nih.gov
Molecular Dynamics (MD) Simulation of the dynamic behavior of ligand-protein complexes. mdpi.com
QSAR Development of predictive models for biological activity. mdpi.comnih.govijpsi.orgnih.gov
Pharmacophore Modeling Identification of essential structural features for biological activity. mdpi.com
ADMET Prediction In silico assessment of drug-like properties. nih.gov

Collaborative Research at the Interface of Chemistry and Biology

The indole nucleus is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.gov The unique combination of the indole scaffold and the reactive isocyanate group in this compound makes it a prime candidate for interdisciplinary research at the interface of chemistry and biology.

Collaborations between synthetic chemists and biologists will be crucial for unlocking the full potential of this compound and its derivatives. For instance, the synthesis of libraries of compounds based on the this compound scaffold, facilitated by automated synthesis platforms, can provide biologists with the tools needed to probe complex biological processes. nih.gov The biological evaluation of these compounds could lead to the identification of novel therapeutic agents for a variety of diseases. nih.gov The synthesis of a 5-isocyanato-1H-indole-adamantane derivative and its subsequent reaction with various aldehydes highlights a practical approach to generating diverse molecular structures for biological screening. nih.gov

Table 2: Potential Interdisciplinary Research Areas

Research AreaKey Objectives
Drug Discovery Synthesis and screening of derivative libraries to identify novel drug candidates. nih.govnih.gov
Chemical Biology Development of chemical probes to study biological pathways and protein function.
Materials Science Incorporation of the indole-isocyanate motif into polymers and other materials with unique properties.
Agrochemicals Exploration of the potential of derivatives as herbicides or pesticides. snv63.ru

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-isocyanato-5-methoxy-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves introducing the isocyanate group to a pre-functionalized indole scaffold. For example, 5-methoxyindole derivatives can be reacted with phosgene or triphosgene under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., 0–5°C to avoid side reactions) and using catalysts like DMAP. Purity is confirmed via HPLC (>98%) and structural validation via 1H^1H-/13C^{13}C-NMR spectroscopy .

Q. How can the purity and stability of this compound be assessed during storage?

  • Methodological Answer : Stability-indicating assays such as reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) are used to monitor degradation. Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over 1–3 months provide shelf-life estimates. FTIR and TLC are complementary tools for detecting functional group changes .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR: Assign methoxy (δ ~3.8 ppm) and isocyanate (δ ~120–130 ppm in 13C^{13}C) groups.
  • IR spectroscopy: Confirm isocyanate stretch (~2250–2275 cm1^{-1}).
  • High-resolution mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using Olex2 or WinGX) determines bond lengths, angles, and torsion angles. For example, the isocyanate group’s geometry (C–N–C–O torsion) can be compared to DFT-optimized structures to validate accuracy. Discrepancies in thermal parameters may indicate dynamic disorder, requiring iterative refinement .

Q. What strategies mitigate contradictions in biological activity data for bis-indolylalkane (BIA) analogs?

  • Methodological Answer : Standardize assays (e.g., MTT for cytotoxicity) across cell lines (e.g., MCF-7 for breast cancer) with controls for estrogen receptor status. Dose-response curves (IC50_{50}) and molecular docking (e.g., AutoDock Vina) against targets like tubulin or kinases clarify structure-activity relationships. Cross-validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How does the reactivity of the isocyanate group influence nucleophilic addition reactions?

  • Methodological Answer : The isocyanate group reacts selectively with amines (e.g., forming ureas) or alcohols (forming carbamates). Reaction progress is monitored via 1H^1H-NMR (disappearance of isocyanate proton) or IR (loss of ~2275 cm1^{-1} peak). Solvent choice (e.g., THF for amines, DCM for alcohols) and catalyst (e.g., DBU) optimize yields. Byproducts (e.g., urea precipitates) are removed via column chromatography .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps), electrostatic potentials, and reaction pathways. Software like Gaussian or ORCA models nucleophilic attack sites on the isocyanate group. ADMET predictors (e.g., SwissADME) estimate solubility (LogP) and metabolic stability .

Contradiction Analysis & Best Practices

Q. How should researchers address discrepancies in crystallographic data for indole derivatives?

  • Methodological Answer : Compare thermal displacement parameters (Ueq_{eq}) and residual electron density maps across studies. For example, variations in methoxy group conformation may arise from packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O bonds) and validate refinement models .

Q. Why do synthetic yields vary across reported methods, and how can reproducibility be improved?

  • Methodological Answer : Yield variations often stem from moisture sensitivity of the isocyanate group. Strict anhydrous conditions (Schlenk line, molecular sieves) and inert atmospheres (N2_2/Ar) are critical. Document reaction parameters (e.g., stirring rate, reagent purity) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR yield calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.